

In-Depth Technical Guide: Ac-Ile-Glu-Thr-Asp-PNA (Ac-IETD-pNA)

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Compound of Interest

Compound Name: *Ac-Ile-Glu-Thr-Asp-PNA*

Cat. No.: *B1344025*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information, along with detailed experimental protocols, for the synthetic peptide **Ac-Ile-Glu-Thr-Asp-PNA** (Ac-IETD-pNA). This peptide is a valuable tool in apoptosis research, primarily serving as a chromogenic substrate for caspase-8.

Core Compound Information

Ac-Ile-Glu-Thr-Asp-PNA is a synthetic tetrapeptide with the sequence Isoleucine-Glutamic acid-Threonine-Aspartic acid, acetylated at the N-terminus and conjugated to p-nitroaniline (pNA) at the C-terminus. It is designed to be a specific substrate for caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.^{[1][2][3][4]} Upon cleavage by active caspase-8 at the aspartic acid residue, the p-nitroaniline is released, which can be quantified by its absorbance at 405 nm.^{[1][3][4][5]}

While its primary application is in caspase-8 activity assays, some literature suggests it may also act as a mimetic of a region in the p67phox protein, potentially inducing apoptosis through caspase activation and inhibition of ATP production. However, its role as a caspase-8 substrate is more extensively documented.

Safety and Handling Guidelines

The following safety and handling information is summarized from available Safety Data Sheets (SDS).[6] It is imperative to handle this compound in a laboratory setting with appropriate safety measures in place.

Hazard Identification

Ac-IETD-pNA is not classified as a hazardous substance or mixture.[6] However, as with all laboratory chemicals, it should be handled with care to minimize exposure.

First Aid Measures

Exposure Route	First Aid Instructions
Skin Contact	Wash off with plenty of water. Remove contaminated clothing.[6]
Eye Contact	Flush eyes with running water for at least 15 minutes. Consult a physician if irritation persists.[6]
Inhalation	Remove to fresh air. Consult a physician if respiratory symptoms develop.[6]
Ingestion	Wash out mouth with water. Consult a physician.[6]

Fire Fighting and Accidental Release

Situation	Recommended Action
Fire	Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing agents.[6]
Accidental Release	Use personal protective equipment. Ensure adequate ventilation. Avoid breathing dust, vapors, mist, or gas. Clean with inert absorbent material and dispose of in a suitable container. Prevent leakage into drains.[6]

Handling and Storage

Aspect	Guideline
Handling	Use personal protective equipment. Avoid contact with skin and eyes. No special handling requirements beyond standard laboratory practice. A laboratory fume hood is recommended where possible. [6]
Storage	Store at -20°C. [3] [6] Protect from light. [6] Keep the container tightly sealed and properly labeled. [6]

Personal Protective Equipment (PPE)

Protection Type	Recommendation
Engineering Controls	Use in a fume hood where applicable. Ensure proper ventilation. [6]
Eye/Face Protection	Use appropriate safety goggles. [6]
Skin Protection	Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure. [6]
Respiratory Protection	If risk assessment indicates it is necessary, use a suitable respirator. [6]
Hygiene Measures	Handle in accordance with good industrial hygiene and safety practice. [6]

Experimental Protocols

The primary application of Ac-IETD-pNA is in the colorimetric assay of caspase-8 activity.

Caspase-8 Activity Assay

This protocol provides a general guideline for measuring caspase-8 activity in cell lysates.

Materials:

- Cells of interest (treated to induce apoptosis and control)
- Ac-IETD-pNA substrate
- Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
- Reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

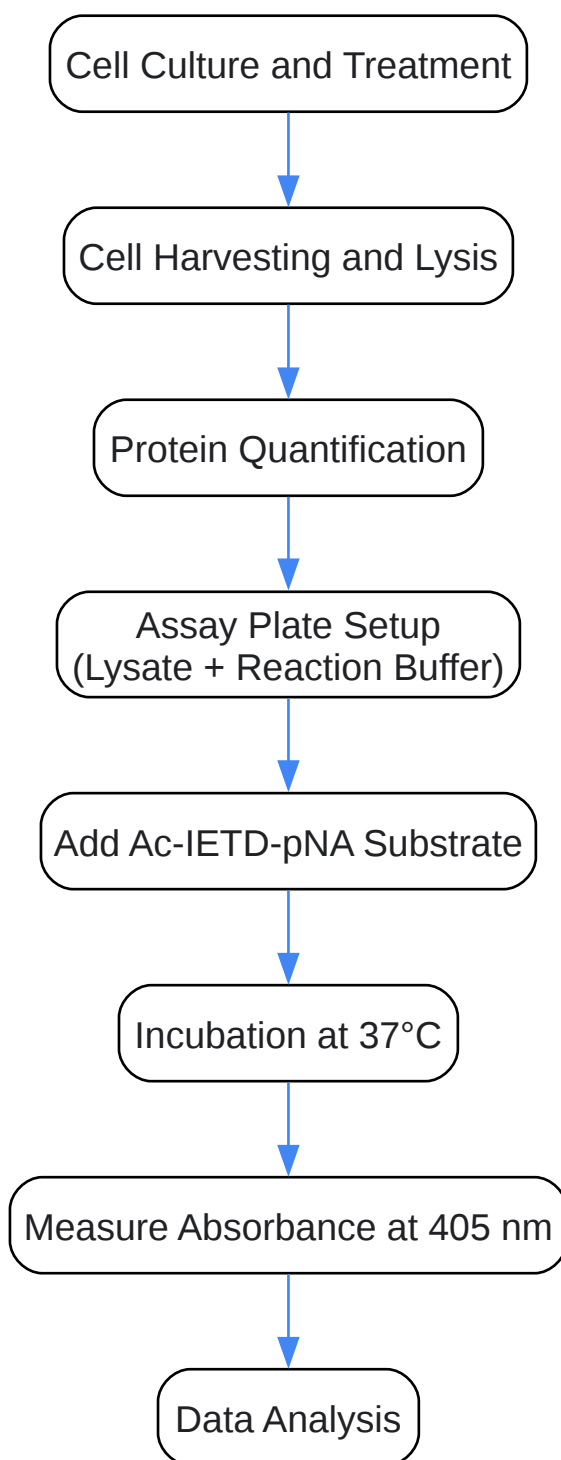
Procedure:

- Cell Lysate Preparation:
 - Harvest apoptotic and non-apoptotic cells (typically $1-2 \times 10^6$ cells).
 - Centrifuge for 4 minutes at $400 \times g$ and remove the supernatant.
 - Resuspend the cell pellet in 100 μ l of ice-cold cell lysis buffer per 10^7 cells.
 - Incubate on ice for 10-15 minutes.
 - Centrifuge at $10,000 \times g$ for 1 minute at 4°C .
 - Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
 - Determine the protein concentration of the lysate.
- Assay Setup:
 - In a 96-well plate, add 50-100 μ g of cell lysate protein to each well.
 - Bring the total volume in each well to 100 μ l with reaction buffer.
 - Add 5 μ l of Ac-IETD-pNA stock solution (typically 4 mM in DMSO, for a final concentration of 200 μ M).

- Include appropriate controls:
 - Blank (reaction buffer and substrate, no lysate)
 - Negative control (lysate from non-apoptotic cells)
 - Positive control (if available, purified active caspase-8)
- Measurement:
 - Incubate the plate at 37°C for 1-2 hours.
 - Measure the absorbance at 405 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank from all readings.
 - The increase in absorbance at 405 nm is proportional to the caspase-8 activity in the sample.

Visualizations

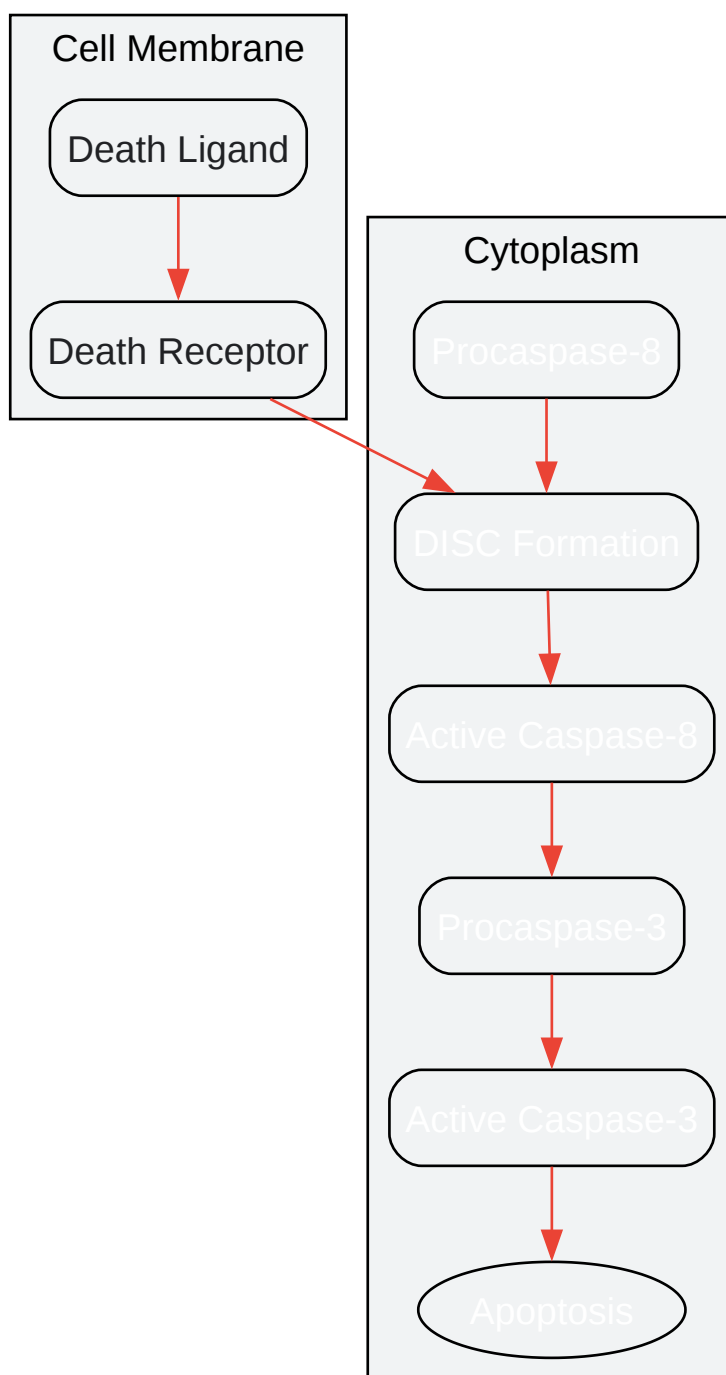
Experimental Workflow: Caspase-8 Activity Assay



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Caption: Workflow for a colorimetric caspase-8 activity assay.

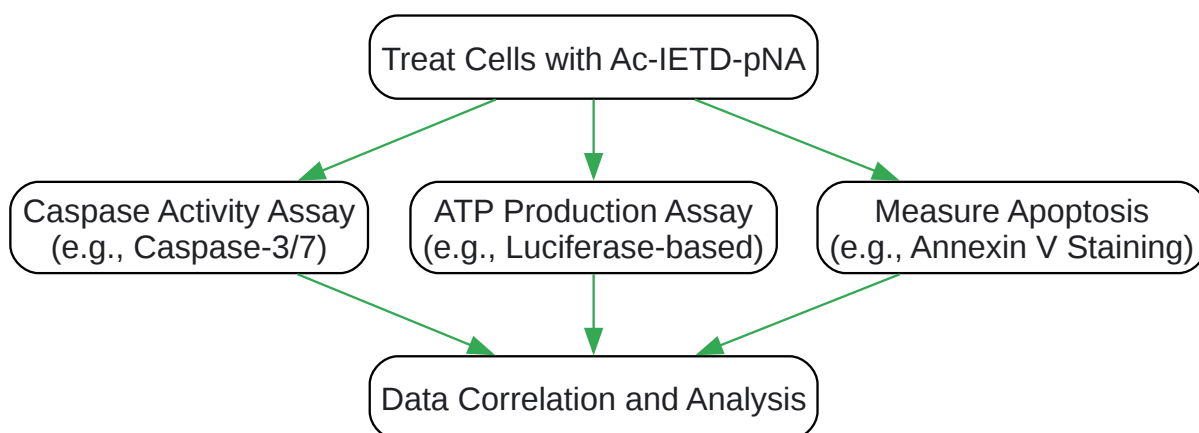
Signaling Pathway: Extrinsic Apoptosis



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Caption: Simplified extrinsic apoptosis signaling pathway.

Hypothetical Workflow: Investigating p67phox Mimicry



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Caption: Proposed workflow to study p67phox mimetic effects.

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